methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Overview
Description
Methyl 4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.08782920 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Several studies have been conducted on the synthesis and evaluation of novel derivatives as potential anti-cancer agents. For instance, novel quinuclidinone derivatives, including those related to the thiazolidinone class, have shown promising anti-proliferative effects against cancer cell lines. These compounds have been subjected to cell viability assays, revealing significant anti-cancer activity, particularly among specific analogues which exhibited potent effects. This includes analysis through various spectroscopic techniques and cell death mechanism studies, including DAPI staining and DNA fragmentation analysis to elucidate the mode of action of these compounds (Soni, Sanghvi, Devkar, & Thakore, 2015). Moreover, compounds incorporating the thiazolidinone moiety have also been investigated for their antiproliferative effects against human leukemic cells, demonstrating significant cytotoxicity and inducing cell death (Sharath Kumar et al., 2014).
Anti-inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of thiazolidinone derivatives has also been extensive. Celecoxib derivatives incorporating the thiazolidin-2-ylidene moiety have been synthesized and evaluated, showing promising anti-inflammatory, analgesic, and anticancer activities. These studies also assess the compounds for gastric toxicity and their effects on liver, kidney, colon, and brain tissues compared to controls, highlighting the therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Antimicrobial Effects
The antimicrobial effects of thiazolidinone derivatives have been explored, with some compounds showing mild antibacterial activity and others demonstrating significant antifungal effects. This suggests the utility of these compounds in developing new antimicrobial agents, contributing to the broader spectrum of applications in combating infectious diseases (Shelke et al., 2012).
Properties
IUPAC Name |
methyl 4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-4-9-17-14(18)13(22-16(17)20)10-11-5-7-12(8-6-11)15(19)21-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXHCBVSHHJRL-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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